molecular formula C6H7KO5 B8409693 Potassium (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylate

Potassium (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylate

Cat. No.: B8409693
M. Wt: 198.21 g/mol
InChI Key: PYBXHDCDMZPWJJ-VKKIDBQXSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium (2R,3R)-3-ethoxycarbonyloxirane-2-carboxylate is a chemical compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an ethoxycarbonyl group and a carboxylate group attached to the oxirane ring. It is a potassium salt and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylate typically involves the reaction of (2R,3R)-3-ethoxycarbonyloxirane-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. The final product is purified by recrystallization and dried to obtain a stable form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium (2R,3R)-3-ethoxycarbonyloxirane-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxirane derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized oxirane compounds.

Scientific Research Applications

Potassium (2R,3R)-3-ethoxycarbonyloxirane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Potassium (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Potassium (2R,3R)-3-ethoxycarbonyloxirane-2-carboxylate can be compared with other similar compounds, such as:

    Potassium sodium tartrate: Another potassium salt with similar structural features but different functional groups.

    Potassium (trifluoromethyl)trimethoxyborate: A compound with a trifluoromethyl group, used in different chemical reactions.

    Potassium antimonyl tartrate: A compound with antimony, used in different industrial and medicinal applications.

The uniqueness of Potassium (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylate lies in its specific functional groups and the resulting chemical reactivity and applications.

Properties

Molecular Formula

C6H7KO5

Molecular Weight

198.21 g/mol

IUPAC Name

potassium;(2R,3R)-3-ethoxycarbonyloxirane-2-carboxylate

InChI

InChI=1S/C6H8O5.K/c1-2-10-6(9)4-3(11-4)5(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1/t3-,4-;/m1./s1

InChI Key

PYBXHDCDMZPWJJ-VKKIDBQXSA-M

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](O1)C(=O)[O-].[K+]

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)[O-].[K+]

Origin of Product

United States

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